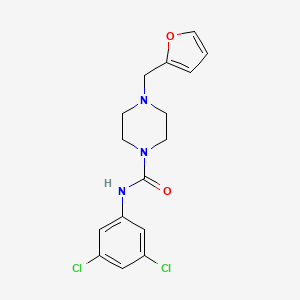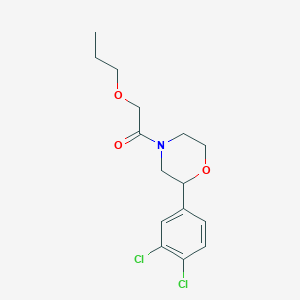![molecular formula C16H16N2O2 B5309820 (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol](/img/structure/B5309820.png)
(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol, also known as AZD8055, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic benefits.
Mécanisme D'action
(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol exerts its therapeutic effects by inhibiting the mTOR pathway. The mTOR pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting the mTOR pathway, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol can reduce cancer cell growth and proliferation, improve cognitive function, and improve insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects
(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to have various biochemical and physiological effects. In cancer research, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis. In neurological disorders, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to reduce neuroinflammation, improve synaptic plasticity, and enhance neurogenesis. In metabolic disorders, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to improve insulin sensitivity, reduce hepatic gluconeogenesis, and improve glucose uptake in skeletal muscle.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol in lab experiments is its specificity for the mTOR pathway. This allows researchers to study the effects of inhibiting the mTOR pathway in various diseases. However, one of the limitations of using (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol in lab experiments is its potential toxicity. (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to have toxic effects on certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol in scientific research. One direction is to study its potential therapeutic benefits in other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to develop more specific inhibitors of the mTOR pathway that have fewer toxic effects. Additionally, further research is needed to understand the long-term effects of (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol on human health.
Méthodes De Synthèse
(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-iodobenzyl alcohol with 3-(4-pyridinyl)-1-azetidinecarboxylic acid to form 4-(3-(4-pyridinyl)-1-azetidinyl)benzyl alcohol. This intermediate product is then reacted with 4-(trifluoromethyl)phenyl isocyanate to form the final product, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol.
Applications De Recherche Scientifique
(4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, neurological disorders, and metabolic disorders. In cancer research, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cancer cell growth and proliferation. In neurological disorders, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to improve cognitive function and reduce neuroinflammation. In metabolic disorders, (4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)methanol has been shown to improve insulin sensitivity and glucose metabolism.
Propriétés
IUPAC Name |
[4-(hydroxymethyl)phenyl]-(3-pyridin-4-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-11-12-1-3-14(4-2-12)16(20)18-9-15(10-18)13-5-7-17-8-6-13/h1-8,15,19H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJSBXHRJPANLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)CO)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(benzyloxy)-3-methoxyphenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5309759.png)
![4'-fluoro-2'-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5309767.png)
![N-{2-[1-(2-methylbenzyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5309774.png)
![N-benzyl-N'-{[1-(pyridin-2-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5309783.png)
![4-[(2-methoxy-5-pyrimidinyl)methyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5309784.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5309800.png)
![2-butyl-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309808.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5309812.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5309827.png)

![2-{1-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5309843.png)
![(3S*,4S*)-1-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4-(1-piperidinyl)-3-pyrrolidinol](/img/structure/B5309851.png)
![N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5309856.png)